molecular formula C5H12N4 B573305 1,3,7,8-Tetraazaspiro[4.4]nonane CAS No. 176948-47-3

1,3,7,8-Tetraazaspiro[4.4]nonane

Cat. No. B573305
CAS RN: 176948-47-3
M. Wt: 128.179
InChI Key: HWXBYUZLIZRWSQ-UHFFFAOYSA-N
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Description

1,3,7,8-Tetraazaspiro[4.4]nonane is a chemical compound with the molecular formula C5H12N4 . It is often used in research and experimental studies .


Synthesis Analysis

The synthesis of 1,3,7,8-Tetraazaspiro[4.4]nonane involves a [3+2]-cycloaddition reaction with nitrile imines, which are generated in situ from hydrazonyl chlorides . This reaction takes place at both the C=C and C=S double bonds of the thiohydantoin moiety to afford spiroadducts thioxo-tetraazaspiro[4.4]nonenones and thia-tetraazaspiro[4.4]nonenones in moderate to good yields .


Molecular Structure Analysis

The molecular structure of 1,3,7,8-Tetraazaspiro[4.4]nonane is characterized by its spirocyclic structure . The stereochemistry of these spiroheterocycles has been confirmed by X-ray diffraction studies .


Chemical Reactions Analysis

The chemical reactions involving 1,3,7,8-Tetraazaspiro[4.4]nonane primarily involve [3+2]-cycloaddition reactions with nitrile imines . These reactions occur at both the C=C and C=S double bonds of the thiohydantoin moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,7,8-Tetraazaspiro[4.4]nonane include a molecular weight of 128.18 . More detailed properties such as melting point, boiling point, and density are not provided in the sources.

properties

IUPAC Name

1,3,7,8-tetrazaspiro[4.4]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4/c1-5(7-4-6-1)2-8-9-3-5/h6-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXBYUZLIZRWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CNNC2)NCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90667045
Record name 1,3,7,8-Tetraazaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90667045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,7,8-Tetraazaspiro[4.4]nonane

CAS RN

176948-47-3
Record name 1,3,7,8-Tetraazaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90667045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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